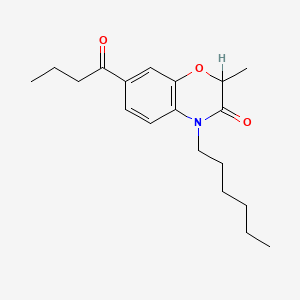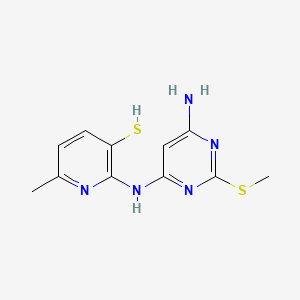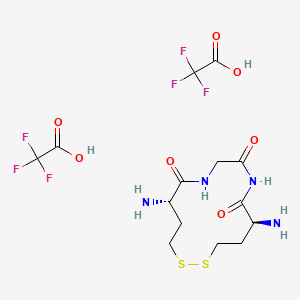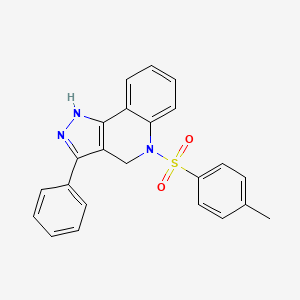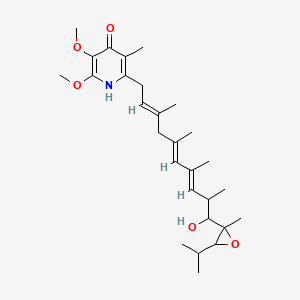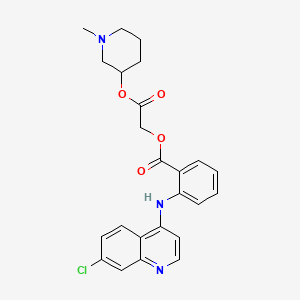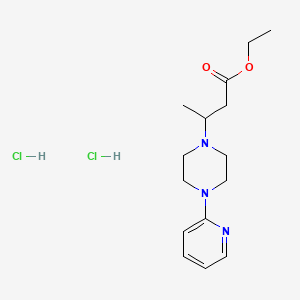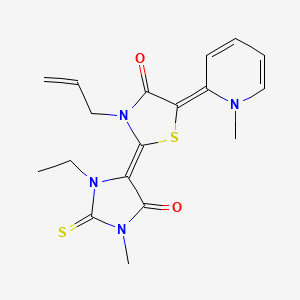
3-Allyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Oxalato de 3-Aliloxi-2-(2,4-diclorofenil)-1-(imidazol-1-il)-2-propanol es un compuesto orgánico sintético que pertenece a la clase de derivados de imidazol. Estos compuestos son conocidos por sus diversas actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de productos farmacéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Oxalato de 3-Aliloxi-2-(2,4-diclorofenil)-1-(imidazol-1-il)-2-propanol típicamente involucra múltiples pasos:
Formación del anillo de imidazol: Esto se puede lograr mediante la reacción de glioxal con amoníaco y formaldehído.
Introducción del grupo diclorofenil: Este paso implica la reacción del derivado de imidazol con cloruro de 2,4-diclorobencilo en condiciones básicas.
Formación de oxalato: El paso final implica la reacción del compuesto con ácido oxálico para formar la sal de oxalato.
Métodos de producción industrial
Los métodos de producción industrial para estos compuestos a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye el uso de reactivos de alta pureza, temperaturas controladas y técnicas de purificación eficientes como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, típicamente utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, especialmente en el grupo aliloxi.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio y otros agentes reductores.
Sustitución: Nucleófilos como aminas, tioles y haluros.
Productos principales
Oxidación: Formación de alcoholes, cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de alcoholes o aminas correspondientes.
Sustitución: Formación de derivados de imidazol sustituidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antifúngicas.
Medicina: Se investiga por su posible uso en el desarrollo de productos farmacéuticos, particularmente agentes antifúngicos.
Industria: Se utiliza en la síntesis de productos químicos especiales e intermedios.
Mecanismo De Acción
El mecanismo de acción del Oxalato de 3-Aliloxi-2-(2,4-diclorofenil)-1-(imidazol-1-il)-2-propanol involucra su interacción con objetivos moleculares específicos:
Objetivos moleculares: El compuesto puede dirigirse a enzimas o receptores involucrados en vías biológicas.
Vías involucradas: Puede interferir con la síntesis de biomoléculas esenciales o interrumpir los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(2,4-diclorofenil)-1-(imidazol-1-il)-2-propanol
- 3-Aliloxi-2-(2,4-diclorofenil)-1-(triazol-1-il)-2-propanol
Singularidad
El Oxalato de 3-Aliloxi-2-(2,4-diclorofenil)-1-(imidazol-1-il)-2-propanol es único debido a su combinación específica de grupos funcionales, que pueden conferir actividades biológicas y reactividad química distintas en comparación con compuestos similares.
Propiedades
Número CAS |
83337-80-8 |
|---|---|
Fórmula molecular |
C17H18Cl2N2O6 |
Peso molecular |
417.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-prop-2-enoxypropan-2-ol;oxalic acid |
InChI |
InChI=1S/C15H16Cl2N2O2.C2H2O4/c1-2-7-21-10-15(20,9-19-6-5-18-11-19)13-4-3-12(16)8-14(13)17;3-1(4)2(5)6/h2-6,8,11,20H,1,7,9-10H2;(H,3,4)(H,5,6) |
Clave InChI |
MROXBXJECGWFLI-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


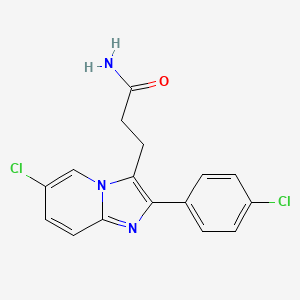
![L-[4-3H]Phenylalanine](/img/structure/B12738607.png)
